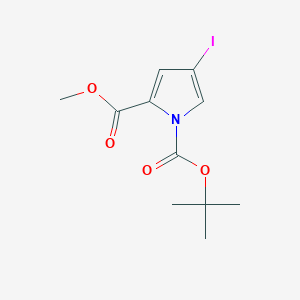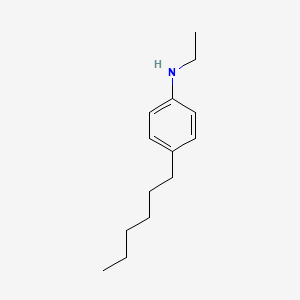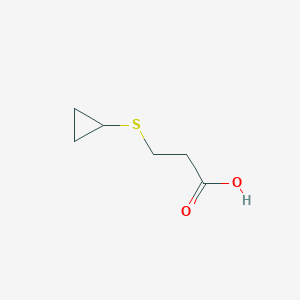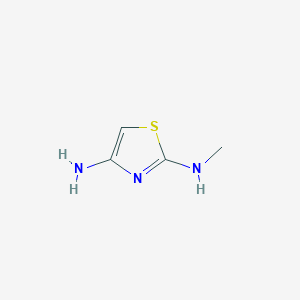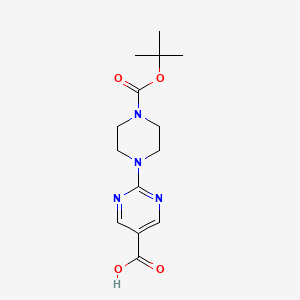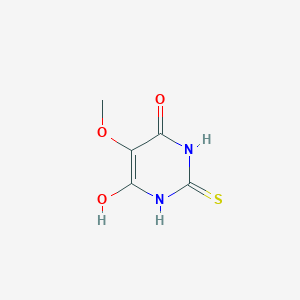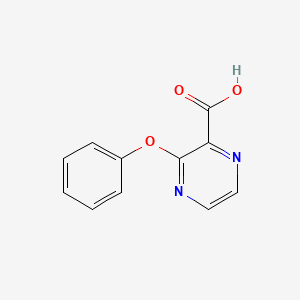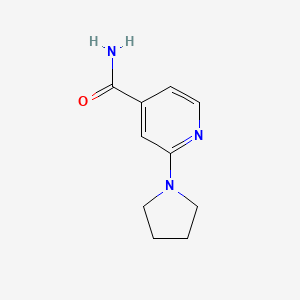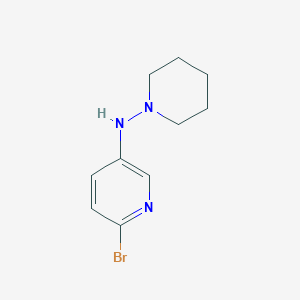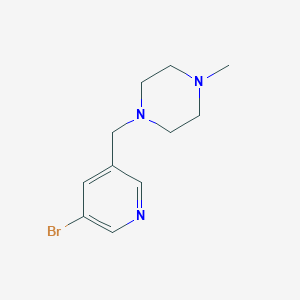
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Descripción general
Descripción
“1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine, and a pyridine ring, which is a basic heterocyclic organic compound. The pyridine ring is substituted with a bromine atom at the 5th position .
Molecular Structure Analysis
The molecular structure of this compound would consist of a piperazine ring attached to a pyridine ring via a methylene bridge. The pyridine ring would have a bromine atom attached at the 5th position .Chemical Reactions Analysis
This compound, like other brominated aromatic compounds, could potentially undergo various types of reactions, such as Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As a brominated aromatic compound, it would likely be relatively stable and could be soluble in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
Researchers have developed new methods for synthesizing derivatives of piperazine and pyridine, which are essential in creating potent chemical entities for various applications. For instance, a method for synthesizing N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a potential PET imaging agent for neuroinflammation, was reported. This compound was synthesized with a high radiochemical yield and purity, showcasing its application in neuroimaging and potentially neuroinflammatory disease research (Wang et al., 2018).
Potential Therapeutic Applications
Certain derivatives have shown promise in therapeutic applications. For example, thieno[2,3‐b][1,5]benzoxazepine derivatives, synthesized from 4-bromo-2-methylthiophene, demonstrated potent antipsychotic activity. These compounds are thienoanalogues of loxapine, indicating their potential use in treating psychiatric disorders (Kohara et al., 2002).
Molecular Imaging and Diagnostic Tools
Derivatives of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine are being explored as imaging agents in PET scans for diagnosing diseases. The synthesis of complex molecules for imaging the IRAK4 enzyme in neuroinflammation contexts highlights the compound's role in developing diagnostic tools and understanding disease mechanisms more deeply.
Biochemical and Pharmacological Research
In the field of pharmacology, research has focused on understanding the interactions between these derivatives and biological targets. For example, the study of 1,3,5-triazine derivatives as 5-HT6 serotonin receptor agents opens new avenues for treating cognitive impairments. Such compounds exhibit significant procognitive action and specific anxiolytic-like effects, underlining their potential in addressing cognitive disorders (Latacz et al., 2019).
Catalysts and Material Science
The synthesis of less symmetrical dicopper(II) complexes incorporating derivatives of piperazine has been studied for their catechol oxidase mimicry. These complexes provide insights into the design of bio-inspired catalysts for industrial applications, showcasing the versatility of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine derivatives in catalysis (Merkel et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-14-2-4-15(5-3-14)9-10-6-11(12)8-13-7-10/h6-8H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLYUHYLQWGTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728950 | |
| Record name | 1-[(5-Bromopyridin-3-yl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine | |
CAS RN |
1160924-36-6 | |
| Record name | 1-[(5-Bromopyridin-3-yl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






